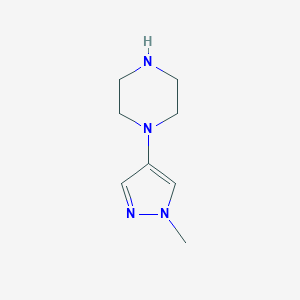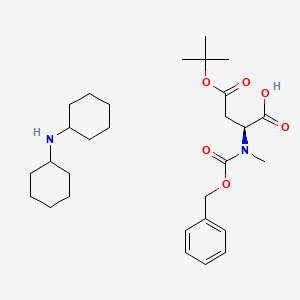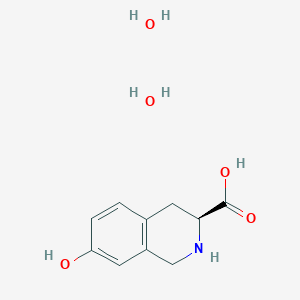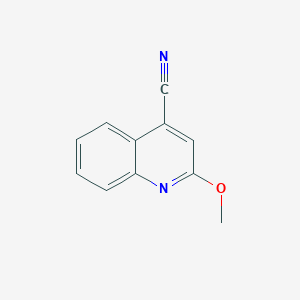
1-(1-methyl-1H-pyrazol-4-yl)piperazine
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)piperazine” is a chemical compound with the CAS Number: 1174207-79-4 . It has a molecular weight of 166.23 and its IUPAC name is 1-(1-methyl-1H-pyrazol-4-yl)piperazine .
Molecular Structure Analysis
The InChI code for “1-(1-methyl-1H-pyrazol-4-yl)piperazine” is 1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(1-methyl-1H-pyrazol-4-yl)piperazine” is a powder . It is stored at a temperature of 4 degrees .Scientific Research Applications
Organic Synthesis
1-(1-methyl-1H-pyrazol-4-yl)piperazine: is utilized in organic synthesis to create complex molecules. It acts as a building block in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The pyrazole ring, in particular, is a common motif in compounds with significant biological activity .
Photovoltaic Devices
This compound can be used to synthesize platinum (II) complexes that exhibit green fluorescence . These complexes are important in the development of organic light-emitting structures for modern photovoltaic devices. The electronic and photophysical properties of these complexes can be fine-tuned for optimal performance in solar cells .
Medicinal Chemistry
In medicinal chemistry, 1-(1-methyl-1H-pyrazol-4-yl)piperazine derivatives are explored for their potential as therapeutic agents. They are investigated as γ-secretase modulators, which could play a role in treating Alzheimer’s disease by influencing amyloid plaque formation .
Cancer Research
Derivatives of this compound are also studied as potential inhibitors of c-Met kinase, an enzyme that is implicated in various types of cancer. By inhibiting this kinase, these derivatives could be used to develop new cancer therapies .
Inflammation and Immune Response
The compound is involved in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. These inhibitors can be used in the treatment of myeloproliferative disorders, conditions where bone marrow cells proliferate excessively, causing inflammation and disrupting normal blood cell production .
Signal Transduction Inhibition
Pyridine derivatives synthesized from 1-(1-methyl-1H-pyrazol-4-yl)piperazine are researched as inhibitors of TGF-β1 and active A signaling pathways. These pathways are crucial in various biological processes, and their inhibition can be beneficial in treating diseases related to fibrosis and cancer .
Safety and Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXNHGVYPISPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)piperazine | |
CAS RN |
1174207-79-4 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)




![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)

![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426324.png)